molecular formula C5H5ClN2O B113382 3-Amino-5-chloro-2-hydroxypyridine CAS No. 98027-36-2

3-Amino-5-chloro-2-hydroxypyridine

Cat. No. B113382
CAS RN: 98027-36-2
M. Wt: 144.56 g/mol
InChI Key: VXZVNWIPIHJGQJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H5ClN2O. It has a molecular weight of 144.56 g/mol . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-amino-3-hydroxy-5-chloropyridine and 2-amino-3-hydroxy-5-bromopyridine is achieved by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-5-chloro-1H-pyridin-2-one . The InChI code is 1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) and the InChI key is VXZVNWIPIHJGQJ-UHFFFAOYSA-N . The canonical SMILES structure is C1=C(C(=O)NC=C1Cl)N .


Chemical Reactions Analysis

The compound can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 144.0090405 g/mol . The topological polar surface area is 55.1 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Amino-5-chloro-2-hydroxypyridine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Synthesis of Fluorinated Pyridines

This compound is involved in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation of Anticancer Drugs

“3-Amino-5-chloro-2-hydroxypyridine” is used as a precursor for the synthesis of anticancer drugs . This highlights its importance in the field of medicinal chemistry and drug development.

Synthesis of Functionalized Pyrido[4,3-b][1,4]oxazine Derivatives

It is involved in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine derivatives . These derivatives have potential applications in various fields of chemistry.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The compound is also used in the synthesis of imidazo[1,2-a]pyridine derivatives . These derivatives are of interest due to their wide range of biological activities.

Synthesis of F18 Substituted Pyridines

“3-Amino-5-chloro-2-hydroxypyridine” is used in the synthesis of F18 substituted pyridines . These F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-amino-5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZVNWIPIHJGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615872
Record name 3-Amino-5-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-hydroxypyridine

CAS RN

98027-36-2
Record name 3-Amino-5-chloro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98027-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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